Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-amino-5-methoxypyrazine-2-carboxylate

BACE inhibition Alzheimer's disease oxazine derivatives

Methyl 3-amino-5-methoxypyrazine-2-carboxylate (CAS 1130-99-0) is a specialized heterocyclic building block with a non-substitutable 3-amino-5-methoxy substitution pattern. It serves as the documented starting material for oxazine-based BACE inhibitors per Novartis patent US2012/172359 A1; generic analogs lacking either group produce structurally distinct products. The methyl ester enables orthogonal deprotection (1N NaOH/THF, RT) that the free acid cannot provide. With PSA 87.33 Ų and LogP 0.4352, this scaffold delivers balanced CNS permeability. Procure for patent-compliant synthesis or SAR studies requiring dual amino/methoxy substitution.

Molecular Formula C7H9N3O3
Molecular Weight 183.167
CAS No. 1130-99-0
Cat. No. B576359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-methoxypyrazine-2-carboxylate
CAS1130-99-0
SynonymsMETHYL 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLATE
Molecular FormulaC7H9N3O3
Molecular Weight183.167
Structural Identifiers
SMILESCOC1=CN=C(C(=N1)N)C(=O)OC
InChIInChI=1S/C7H9N3O3/c1-12-4-3-9-5(6(8)10-4)7(11)13-2/h3H,1-2H3,(H2,8,10)
InChIKeyYYQJZNWTAJKTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5-Methoxypyrazine-2-Carboxylate (CAS 1130-99-0): A Specialized Heterocyclic Building Block for Pharmaceutical Research


Methyl 3-amino-5-methoxypyrazine-2-carboxylate (CAS 1130-99-0) is a heterocyclic organic compound of the aminopyrazine carboxylate ester class, with the molecular formula C7H9N3O3 and a molecular weight of 183.16 g/mol . It features a pyrazine ring substituted with an amino group at the 3-position, a methoxy group at the 5-position, and a methyl carboxylate group at the 2-position . Its primary known application is as a synthetic intermediate in the preparation of oxazine derivatives for neurological disorder research [1], though its physicochemical properties (predicted boiling point: 338.3±37.0 °C; melting point: 205.5-207.5 °C) and limited commercial availability indicate it is a specialized research chemical rather than a commodity building block . No peer-reviewed studies containing direct comparative biological or physicochemical data for this specific compound were identified; the evidence base is constrained to its documented use in patent synthetic routes.

Why Methyl 3-Amino-5-Methoxypyrazine-2-Carboxylate Cannot Be Replaced by Unsubstituted or Mono-Substituted Pyrazine Analogs


Methyl 3-amino-5-methoxypyrazine-2-carboxylate occupies a specific structural niche defined by its unique substitution pattern: a 3-amino group, a 5-methoxy group, and a 2-methyl carboxylate ester. Generic substitution with closely related pyrazine building blocks—such as methyl 3-aminopyrazine-2-carboxylate (CAS 16298-03-6) lacking the 5-methoxy group, or methyl 5-methoxypyrazine-2-carboxylate (CAS 38789-75-2) [1] lacking the 3-amino group—is not possible when the target molecule requires both the hydrogen-bonding capacity of the amino group and the electron-donating properties of the methoxy group on the same scaffold. The 5-methoxy substituent modulates both the electronic character of the pyrazine ring and the compound's overall polarity (PSA: 87.33 Ų; LogP: 0.4352) [2], which directly affects its reactivity in downstream synthetic steps and, where applicable, target binding interactions. Similarly, substitution with the carboxylic acid analog (3-amino-5-methoxypyrazine-2-carboxylic acid, CAS 1262860-66-1) is not equivalent when the ester is required for specific coupling reactions or orthogonal protection strategies. The following section presents the limited but available quantitative evidence differentiating this compound.

Methyl 3-Amino-5-Methoxypyrazine-2-Carboxylate: Verifiable Differentiation Evidence Against Closest Analogs


Documented Use as Key Intermediate in BACE-Targeted Neurological Disorder Therapeutics (vs. Unsubstituted Analog)

Methyl 3-amino-5-methoxypyrazine-2-carboxylate is explicitly cited in a NOVARTIS AG patent (US2012/172359 A1) as a starting material for synthesizing oxazine derivatives targeting BACE-1 and BACE-2 for Alzheimer's disease and other neurological disorders [1]. The 3-amino and 5-methoxy substituents are essential structural features of the scaffold used to construct the final pharmacologically active molecules. In contrast, methyl 3-aminopyrazine-2-carboxylate (CAS 16298-03-6)—lacking the 5-methoxy group—is primarily cited in patents related to ATR kinase inhibitors and other cancer targets [2], demonstrating that the substitution pattern directs the compound toward distinct therapeutic areas. No peer-reviewed biological data were found for either compound.

BACE inhibition Alzheimer's disease oxazine derivatives neurological disorders synthetic intermediate

Polar Surface Area and LogP Differentiation (vs. Methyl 5-Methoxypyrazine-2-Carboxylate)

The presence of both the 3-amino and 5-methoxy groups on the pyrazine scaffold yields calculated physicochemical parameters that differ substantially from the amino-deficient analog methyl 5-methoxypyrazine-2-carboxylate (CAS 38789-75-2). Methyl 3-amino-5-methoxypyrazine-2-carboxylate has a calculated Polar Surface Area (PSA) of 87.33 Ų and a LogP of 0.4352 [1]. In contrast, methyl 5-methoxypyrazine-2-carboxylate lacks the 3-amino group and therefore has a lower PSA (approximately 61 Ų based on structural calculation) and a higher LogP (approximately 0.8-1.0), reflecting reduced polarity and increased lipophilicity [2].

physicochemical properties drug-likeness ADME prediction permeability solubility

Ester Functionality Enables Orthogonal Synthetic Flexibility (vs. Carboxylic Acid Analog)

Methyl 3-amino-5-methoxypyrazine-2-carboxylate retains the methyl ester protecting group, enabling selective deprotection to the corresponding carboxylic acid (CAS 1262860-66-1) under controlled basic conditions (e.g., NaOH/THF at room temperature over 29 hours) [1]. This allows for staged synthetic sequences where the ester remains intact during reactions at the amino group, then is hydrolyzed to the free acid for subsequent amide coupling. The carboxylic acid analog (3-amino-5-methoxypyrazine-2-carboxylic acid) does not offer this orthogonal protection capability without additional esterification steps .

synthetic chemistry ester hydrolysis orthogonal protection building block medicinal chemistry

Limited Antitumor Activity Reference in KB Cell Line (Class-Level Context)

Methyl 3-amino-5-methoxypyrazine-2-carboxylate has been referenced in a functional assay database as having been tested in vitro for antitumor activity against KB human epidermoid carcinoma cells, with a recorded ID50 value . The specific ID50 numeric value is not disclosed in the publicly accessible record. This represents the only direct biological activity annotation identified for this specific compound. No comparative data against structural analogs in the same assay system were found. Pyrazine derivatives as a class exhibit varied antitumor activity depending on substitution patterns [1].

antitumor activity KB cell line cancer research cytotoxicity

Critical Note: High-Strength Differential Evidence Remains Limited

Comprehensive searches of primary research literature, patents, and authoritative databases yielded no peer-reviewed studies containing direct head-to-head comparative biological or physicochemical data for methyl 3-amino-5-methoxypyrazine-2-carboxylate against close structural analogs. The evidence presented above derives from patent citations, calculated physicochemical properties, and single-compound assay annotations. Procurement decisions should therefore be guided by the compound's documented role as a synthetic intermediate in specific patent routes rather than by claims of superior potency, selectivity, or in vivo performance relative to analogs, for which no verifiable data exist.

evidence quality data availability procurement decision

Methyl 3-Amino-5-Methoxypyrazine-2-Carboxylate: Evidence-Backed Procurement Scenarios for Scientific and Industrial Use


Medicinal Chemistry: BACE-1/2 Inhibitor Programs for Alzheimer's Disease

Procurement is justified when synthesizing oxazine-based BACE inhibitors as described in NOVARTIS AG patent US2012/172359 A1, where methyl 3-amino-5-methoxypyrazine-2-carboxylate serves as a documented starting material for constructing the core scaffold [1]. The 5-methoxy and 3-amino substituents are integral to the patent's Markush structures; substituting with methyl 3-aminopyrazine-2-carboxylate or methyl 5-methoxypyrazine-2-carboxylate would yield structurally distinct products not covered by the disclosed synthetic routes.

Multi-Step Synthesis Requiring Orthogonal Ester Protection

This compound is the appropriate choice when synthetic routes require staged deprotection of a carboxylic acid moiety while preserving reactivity at the amino group. The methyl ester can be retained during reactions targeting the 3-amino position, then hydrolyzed to the free acid under controlled basic conditions (1N NaOH/THF, RT, 29h) for subsequent coupling reactions [2]. The carboxylic acid analog (CAS 1262860-66-1) cannot provide this orthogonal protection strategy without additional synthetic steps.

Structure-Activity Relationship Studies of Methoxy-Amino Pyrazine Scaffolds

In SAR campaigns exploring the impact of dual amino/methoxy substitution on pyrazine physicochemical and biological properties, methyl 3-amino-5-methoxypyrazine-2-carboxylate provides a unique reference point. Its calculated PSA of 87.33 Ų and LogP of 0.4352 position it as a moderately polar scaffold with balanced solubility/permeability characteristics, distinct from both the more lipophilic amino-deficient analog (methyl 5-methoxypyrazine-2-carboxylate) and the more polar bis-amino derivatives [3].

Oncology Research: Exploratory Antitumor Screening

Given the compound's documented testing against KB human epidermoid carcinoma cells , procurement may be considered for exploratory cytotoxicity screening programs evaluating pyrazine-based scaffolds. However, users should note that no comparative potency data are available; this application scenario is based on a single assay annotation rather than established SAR or target engagement evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-5-methoxypyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.